Product packaging for curosurf(Cat. No.:CAS No. 129069-19-8)

curosurf

Cat. No.: B1178487
CAS No.: 129069-19-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Curosurf, with the active ingredient poractant alfa, is a natural pulmonary surfactant isolated from porcine lungs. It is composed of approximately 99% polar lipids (primarily phospholipids like phosphatidylcholine and dipalmitoylphosphatidylcholine) and 1% hydrophobic surfactant-associated proteins SP-B and SP-C . This composition is essential for its primary function: reducing surface tension at the air-liquid interface in the alveoli to prevent lung collapse during expiration . The research value of this compound lies in its application as a tool to study the pathophysiology and treatment of Respiratory Distress Syndrome (RDS) in premature infants, a condition characterized by a deficiency of endogenous surfactant . Its mechanism of action involves rapidly adsorbing to the alveolar interface to form a stable monolayer, compensating for surfactant deficiency and restoring lung compliance and gas exchange . Researchers utilize this compound to investigate mechanisms of lung injury, surfactant biology, and to evaluate novel therapeutic strategies for neonatal pulmonary disorders . Comparative studies with other animal-derived surfactants highlight its research relevance in examining outcomes such as oxygenation improvement, reduction in pneumothoraces, and mortality in preclinical models . This product is For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or human use.

Properties

CAS No.

129069-19-8

Molecular Formula

C10H17ClN2

Origin of Product

United States

Biochemical Composition and Structural Characteristics of Curosurf

Lipid Profile and Quantitative Analysis

The lipid component of Curosurf constitutes approximately 99% of its total composition, with phospholipids (B1166683) being the major constituents. medsafe.govt.nzhres.cachiesi.com.audrugbank.comnps.org.aufda.govrxlist.com This high proportion of polar lipids is a result of specific purification processes. nih.govThis compound.com

Total Phospholipid Content and Distribution

Each milliliter of this compound suspension typically contains 80 mg of surfactant extract, which includes about 76 mg of phospholipids. hres.cachiesi.com.aunih.govrxlist.com This translates to a high concentration of phospholipids, reported as approximately 74-80 mg/mL. fda.govmedicines.org.ukchiesi.es The phospholipid content is crucial for reducing surface tension in the alveoli and preventing their collapse. hres.canih.govdrugbank.com

Here is a summary of the total phospholipid content:

ComponentAmount per mL (approx.)
Total Phospholipids74 - 80 mg

Phosphatidylcholine (PC) Subtypes: Quantification and Significance

Phosphatidylcholine (PC) is the most abundant phospholipid in this compound, making up approximately 70-75% of the total phospholipid content. medicines.org.ukchiesi.esresearchgate.netersnet.orgersnet.org PC is a critical component for the surface-active properties of pulmonary surfactant. nih.govnih.gov

The approximate percentage of Phosphatidylcholine in this compound is:

Phospholipid ClassPercentage of Total Phospholipids (approx.)
Phosphatidylcholine70 - 75%

Dipalmitoylphosphatidylcholine (DPPC) as a Primary Constituent

Within the phosphatidylcholine fraction, dipalmitoylphosphatidylcholine (DPPC) is a primary and highly significant constituent. hres.canih.govrxlist.comncats.io DPPC is a disaturated phospholipid and is primarily responsible for the ability of pulmonary surfactant to lower surface tension to very low levels, which is essential for maintaining alveolar stability, particularly at the end of expiration. nih.govnih.govfda.govnih.govncats.io this compound contains a substantial amount of DPPC, reported as approximately 30-30.5 mg/mL. hres.cachiesi.com.aunih.govrxlist.com This constitutes a significant portion of the total phosphatidylcholine. hres.canih.govrxlist.comncats.io Compared to some other surfactant preparations, this compound contains more DPPC. frontiersin.orgatsjournals.org

Quantitative details of DPPC content are:

Phospholipid SubtypeAmount per mL (approx.)
Dipalmitoylphosphatidylcholine (DPPC)30 - 30.5 mg

Minor Phospholipid Components (e.g., Phosphatidylglycerol)

In addition to phosphatidylcholine, this compound contains other minor phospholipid components. Phosphatidylglycerol (PG) is the second most abundant phospholipid in natural surfactant, typically present at 7-15% of the total phospholipid content, and is also found in this compound. researchgate.netnih.gov PG is believed to play a role in alveolar stability and may be involved in regulating the innate immune response. nih.gov Other minor phospholipids like phosphatidylethanolamine (B1630911) (PE), sphingomyelin (B164518) (SM), phosphatidylinositol (PI), and phosphatidylserine (B164497) (PS) are also present in natural surfactant, generally accounting for less than 5% of the total phospholipid pool. nih.gov While specific percentages for all minor phospholipids in this compound are not as widely detailed as for PC and DPPC in the search results, its derivation from natural porcine lung suggests the presence of these components. medsafe.govt.nzdrugbank.com One source indicates phosphatidylglycerol is about 30% of the total phospholipid content in a natural surfactant extract from porcine lungs, which aligns with this compound's source. researchgate.net

An approximate distribution of major and minor phospholipids in natural porcine lung extract (relevant to this compound) is:

Phospholipid ClassPercentage of Total Phospholipids (approx.)
Phosphatidylcholine~70%
Phosphatidylglycerol~30%

Absence of Neutral Lipids via Purification Processes

This compound undergoes specific purification procedures during its manufacturing process that aim to remove neutral lipids such as triglycerides, cholesterol, and cholesterol esters. nih.govThis compound.comnih.govfda.gov This purification step, which can involve liquid-gel chromatography, results in a product with a very high concentration of polar lipids (approximately 99%) and the effective absence of neutral lipids, which are considered to be of no use for surface activity. nih.govThis compound.comfda.gov This contrasts with some other surfactant preparations that retain neutral lipids. This compound.com

Research findings highlight the outcome of this purification:

Lipid ClassPresence in this compoundNotes
Neutral LipidsAbsentRemoved via purification processes nih.govThis compound.comnih.govfda.gov
Polar Lipids~99%Mainly phospholipids medsafe.govt.nzhres.cachiesi.com.audrugbank.comnps.org.aufda.govrxlist.com

Hydrophobic Surfactant Protein (SP) Components

This compound contains a small percentage (approximately 1%) of hydrophobic low molecular weight proteins, specifically surfactant-associated proteins SP-B and SP-C. medsafe.govt.nzhres.cachiesi.com.aunih.govdrugbank.comnps.org.aufda.govrxlist.com These proteins are crucial for enhancing the spreading and adsorption of phospholipids at the air-liquid interface in the alveoli, thereby facilitating the reduction of surface tension and contributing to alveolar stability. nih.govhres.canih.govdergipark.org.tr SP-B is a 79-amino acid protein, and SP-C is a 35-amino acid peptide. nih.gov The manufacturing process of natural surfactants like this compound typically removes the hydrophilic surfactant proteins SP-A and SP-D. nih.govnih.govdergipark.org.tr this compound contains approximately 1 mg/mL of protein, of which about 0.3-0.45 mg is SP-B. hres.cachiesi.com.aunih.govrxlist.com

Details on the protein components are:

Protein ComponentPercentage of Total Composition (approx.)Amount per mL (approx.)Notes
Hydrophobic Proteins (SP-B and SP-C)1%1 mgEssential for phospholipid function nih.govhres.canih.govdergipark.org.tr
SP-B-0.3 - 0.45 mg79-amino acid protein nih.gov
SP-C-0.59 mg35-amino acid peptide nih.gov

This compound is a natural pulmonary surfactant derived from porcine lungs, utilized primarily for the treatment of Respiratory Distress Syndrome (RDS) in premature infants. medsafe.govt.nzdrugbank.comnps.org.auwikipedia.org Its composition and processing are key to its function in reducing surface tension in the alveoli and stabilizing the lungs. drugbank.comnps.org.auwikipedia.org

Quantitative Contribution of SP-B and SP-C to Total Protein Content The total protein content in this compound is approximately 1% of the surfactant extract.nps.org.auhres.cachiesi.com.aurxlist.comfda.govdrugs.comwindows.netWithin this protein fraction, SP-B and SP-C are the primary components.medsafe.govt.nznps.org.auhres.camedicines.org.ukchiesi.com.aurxlist.comchiesi.esfda.govdrugs.comwindows.netIn a typical composition per milliliter of suspension containing 80 mg of surfactant extract, there is about 1 mg of protein.hres.carxlist.comdrugs.comchiesiusa.comOf this 1 mg of protein, approximately 0.45 mg is SP-B and 0.59 mg is SP-C.rxlist.comdrugs.comchiesiusa.comThis indicates that SP-C is present in a slightly higher quantity than SP-B within the protein component of this compound.

Here is a summary of the protein composition:

ComponentApproximate Quantity per mL (of 80 mg/mL suspension)
Total Protein1 mg
SP-B0.45 mg
SP-C0.59 mg

Source Material and Processing Methodologies this compound is a natural surfactant derived from animal lungs. medsafe.govt.nzdrugbank.comnps.org.auwikipedia.orghres.camedicines.org.ukchiesi.com.aurxlist.comchiesi.esfda.govdrugs.comwindows.netersnet.orgstarship.org.nzbrieflands.comnih.govnih.gov

Source Material and Processing Methodologies

pH Adjustment and Stabilization Mechanisms (e.g., Sodium Bicarbonate)

This compound is suspended in a 0.9% sodium chloride solution. drugbank.comhres.cafda.gov To ensure the stability and proper function of the surfactant, the pH of the suspension is adjusted. Sodium bicarbonate is used for this purpose. nih.govhres.cafda.govchiesi.com.aufda.govfda.govchiesiusa.comnps.org.aureliasmedia.comchiesiusa.com The pH of the this compound suspension is adjusted to a range of 5.5 to 6.5, typically targeting a pH of 6.2. nih.govhres.cafda.govchiesi.com.aufda.govfda.govchiesiusa.comnps.org.aureliasmedia.comchiesiusa.com

Surface Tension Reduction Capabilities at Air-Liquid Interfaces

A primary function of pulmonary surfactant is to lower the high surface tension of the fluid lining the alveoli. This reduction in surface tension is vital for reducing the work of breathing and stabilizing the alveoli, preventing their collapse at low lung volumes. This compound effectively mimics this function. chiesi.com.auchiesiusa.comfda.govdrugs.com

Determination of Minimum Surface Tension Values

In vitro studies using techniques such as the Wilhelmy Balance System and the pulsating bubble surfactometer have demonstrated this compound's ability to achieve very low minimum surface tension values. This compound has been shown to lower minimum surface tension to ≤ 4 mN/m when measured by the Wilhelmy Balance System. chiesi.com.aufda.govdrugs.comhhs.govfda.govamazonaws.com Under dynamic compression-expansion cycles, minimum surface tensions between 0.91 and 1.77 mN/m have been recorded. nih.gov At a concentration of 1 mg/mL, this compound can decrease the minimum surface tension to 3 mN/m upon quasi-static compression. hawaii.edu At 10 mg/mL, this compound demonstrates excellent dynamic surface activity, achieving low minimum surface tension values. hawaii.edu

Kinetics of Adsorption and Spreading

The speed at which a surfactant adsorbs to the air-liquid interface and spreads across it is critical for its effectiveness. This compound exhibits rapid adsorption to the air-water interface. hhs.gov Studies have shown that this compound can reduce the surface tension of the air-water surface from approximately 70 mN/m to an equilibrium value of around 23-25 mN/m within seconds to a few minutes. hawaii.eduresearchgate.net Specifically, at 1 mg/mL, this compound reduces surface tension to 25 mN/m within 10 seconds, reaching an equilibrium surface tension of 23 mN/m within 5 minutes. hawaii.edu The adsorption kinetics can be quantified by the adsorption time (s95), which is the time required for the surfactant to reduce the surface tension to 95% of its equilibrium value. For this compound at 1 mg/mL, the s95 is typically between 4 and 10 seconds. hawaii.edu The presence of inhibitory substances like serum proteins can significantly slow down the adsorption rate of this compound. nih.gov

Dynamic Surface Activity during Compression-Expansion Cycles

Alveolar surface area changes continuously during breathing, requiring pulmonary surfactant to maintain low surface tension during expiration (compression) and allow for easy re-expansion during inspiration (expansion). This compound demonstrates effective dynamic surface activity during these compression-expansion cycles. During dynamic cycling, this compound maintains low minimum surface tension values, which is indicative of its ability to form a closely packed film at high compression. nih.govresearchgate.net The ability to maintain low minimum surface tension during dynamic cycles is considered a standard property that correlates with the clinical efficiency of surfactant preparations. researchgate.net Studies using pulsating bubble surfactometry and constrained drop surfactometry have confirmed this compound's capacity to lower surface tension during dynamic compression. nih.govhawaii.eduersnet.org The dynamic surface activity of this compound can be affected by inhibitory substances, leading to increased minimum surface tension values during cycling. researchgate.netresearchgate.netersnet.org

Formation and Structural Organization of Surfactant Films

The performance of this compound at the air-liquid interface is also dependent on the structure and organization of the surfactant film it forms.

Multilayer Formation at the Air-Liquid Interface

This compound forms multilayer structures at the air-liquid interface. hawaii.edursc.org Adsorption from an aqueous suspension to the air-water interface involves the progression from multi-bilayer aggregates through multilayer films to a coexistence between multilayer and monolayer domains. ucsb.edu These multilayer structures, sometimes referred to as a surface-associated "reservoir," are believed to impact surfactant performance. rsc.orgucsb.edu Studies using atomic force microscopy (AFM) have shown that this compound forms multilayers of fluid phospholipids closely attached to an interfacial monolayer. nih.gov The formation of multilayers is in contrast to some other surfactant preparations that may exhibit a more monolayer-predominant morphology. hawaii.edu

Lateral Film Structure and Molecular Packing

The lateral organization and molecular packing within the this compound film at the air-liquid interface are critical for achieving low surface tension upon compression. This compound films exhibit a complex lateral structure. nih.gov At physiologically relevant surface pressures, this compound films consist of multilayers surrounding an interfacial monolayer enriched in dipalmitoyl phosphatidylcholine (DPPC). nih.gov The ability of this compound monolayers to maintain low surface tension at equilibrium and during area compression is an indication of the ability of its phospholipids to form a closely packed surface layer. researchgate.netresearchgate.net Studies have also indicated that the proteins present in this compound, SP-B and SP-C, are not evenly distributed within the multilayer film and tend to accumulate close to the air-liquid interface. acs.orgnih.gov This protein accumulation may play a role in the structural organization of the film, potentially favoring the formation of a double bilayer lamellar cell. acs.orgnih.gov The lateral structure can be influenced by factors such as the presence of inhibitory substances or other compounds. pnas.orgmdpi.com

Resistance to Biophysical Inhibition by Exogenous Factors

The effectiveness of exogenous surfactants like this compound can be significantly impacted by the presence of inhibitory substances in the alveolar environment, such as plasma proteins and meconium components.

Plasma proteins, particularly albumin and fibrinogen, are known to inhibit surfactant function. Leakage of these proteins into the alveolar space, which occurs in conditions like acute respiratory distress syndrome (ARDS), can lead to surfactant inactivation. Albumin, being a surface-active protein, can compete with surfactant components for adsorption to the air-water interface, disrupting the formation of a functional surfactant film researchgate.netnih.gov.

Studies using methods like the pulsating bubble surfactometer have shown that this compound is dose-dependently inhibited by fibrinogen, hemoglobin, and albumin. Far-reaching loss of surface activity was observed at protein-surfactant ratios above 1:1 ersnet.orgnih.gov. Compared to some other surfactant preparations, this compound has shown intermediate sensitivity to albumin inhibition ersnet.orgnih.gov. For instance, at a concentration of 2.5 mg/ml, this compound's resistance to inhibition by albumin (up to 40 mg/ml) was evaluated, showing that while it can be inhibited, its surface properties can be improved by certain additives google.com. At a concentration of 5 mg/ml, this compound demonstrated resistance to albumin at 40 mg/ml, maintaining optimal surface properties google.com.

The mechanism of inhibition by albumin is thought to involve competitive adsorption at the air-water interface, impairing the ability of surfactant phospholipids, particularly dipalmitoylphosphatidylcholine (DPPC), to adsorb and form a closely packed film at high compression nih.govresearchgate.net.

Meconium, a substance present in the amniotic fluid that can be aspirated by infants, also contains components that inhibit surfactant function. These components include free fatty acids, triglycerides, cholesterol, bile acids, and proteins nih.govdovepress.com.

Studies investigating the effect of meconium on this compound have shown that meconium and its subfractions inhibit surfactant activity nih.govmdpi.com. The chloroform-soluble fraction of meconium, containing lipids like free fatty acids, triglycerides, and cholesterol, has demonstrated the highest specific inhibitory activity nih.govmdpi.com. Meconium components can inactivate surfactant by altering its viscosity and ultrastructure, fragmenting DPPC, and accelerating its conversion to less active forms dovepress.com.

Despite this inhibition, this compound has demonstrated superior resistance to biophysical inhibition by meconium compared to some other commercially available surfactant preparations researchgate.netnih.govhawaii.edu. For example, in a comparative study, this compound at 5 mg/mL showed a smaller increase in minimum surface tension (γmin) upon addition of 1% and 100% meconium compared to Infasurf and Survanta hawaii.edu. Specifically, with 100% meconium (5 mg/mL), the γmin of this compound increased from 2 to 7 mN/m, while Infasurf and Survanta increased to 15.5 and 14 mN/m, respectively hawaii.edu. This indicates a relatively better resistance profile of this compound against meconium-induced inactivation.

Increasing the concentration of this compound can also help overcome meconium inhibition. For instance, increasing the phospholipid concentration of this compound to 10 mg/ml was shown to abolish the inhibition caused by 2.75 mg/ml of meconium atsjournals.org.

Modulation of Interfacial Behavior by Excipients and Additives

The biophysical properties and resistance to inhibition of surfactant preparations can be modulated by the inclusion of excipients and additives.

Hydrophilic polymers such as Dextran and Polyvinylpyrrolidone (PVP) have been investigated for their ability to restore the surface activity of surfactant films inhibited by plasma proteins like albumin.

Research using techniques like foam film studies and pulsating bubble surfactometry has shown that these polymers can be effective in counteracting the inhibitory effects of albumin on this compound nih.govresearchgate.netrsc.orgresearchgate.net. The proposed mechanism involves the ability of these hydrophilic polymers to restore the DPPC content in the surface film nih.govrsc.org. This is thought to occur through a depletion attraction mechanism, where the polymers in the bulk solution exclude proteins from the interface, thereby favoring the adsorption and spreading of surfactant lipids researchgate.net.

Studies have specifically demonstrated that Dextran and PVP are efficient in restoring the surface properties of albumin-inhibited this compound films researchgate.netrsc.orgresearchgate.net. For example, in foam film experiments, Dextran and PVP were effective in restoring the formation of stable and homogeneous black films by this compound in the presence of albumin researchgate.net. Similarly, studies evaluating dynamic surface tension showed that the addition of Dextran or PVP lowered the equilibrium surface tension of albumin-inhibited this compound to values comparable to pure this compound researchgate.net.

The effectiveness of different polymers can vary depending on the specific surfactant preparation. While Dextran and PVP were found to be effective for this compound, polyethylene (B3416737) glycol (PEG) was not as effective in restoring this compound's activity in the presence of albumin inhibition in some studies researchgate.netrsc.orgresearchgate.netatsjournals.org. This suggests that the interaction between the polymer, the inhibitor, and the specific surfactant composition plays a role in the restoration of function.

The addition of hydrophilic polymers like Dextran and PVP can improve the resistance of this compound to inactivation by albumin, potentially enhancing its efficacy in conditions where proteinaceous inhibitors are present in the alveolar space nih.govresearchgate.netrsc.orgresearchgate.net.

Compound NamePubChem CID
This compound-
Albumin16132389 nih.gov, 26992 nih.gov
Dextran4125253 fishersci.cafishersci.camims.com
Polyvinylpyrrolidone6917 fishersci.cafishersci.ficiteab.comcenmed.com

Note: this compound is a complex biological mixture, and thus does not have a single PubChem CID in the same way as a pure chemical compound. Albumin has multiple entries in PubChem, with CID 16132389 referring to a specific fragment (1-24) and CID 26992 referring to the human protein. CID 26992 is more representative of the protein discussed in the context of surfactant inhibition.## Biophysical Properties and Interfacial Dynamics of this compound

This compound, a modified natural surfactant derived from porcine lungs, is primarily composed of a complex mixture of phospholipids and hydrophobic surfactant proteins SP-B and SP-C. This composition is fundamental to its role in lowering surface tension at the air-alveolar interface, a critical function for preventing alveolar collapse and facilitating respiration. The biophysical performance of this compound, however, can be significantly challenged by the presence of inhibitory substances within the alveolar space under various pathological conditions.

Biophysical Properties and Interfacial Dynamics of Curosurf

Resistance to Biophysical Inhibition by Exogenous Factors

The efficacy of exogenous surfactant preparations like Curosurf is highly dependent on their ability to maintain function in the presence of inhibitors that may accumulate in the alveolar space.

Plasma proteins, notably albumin and fibrinogen, are well-established inhibitors of surfactant function. Their leakage into the alveolar space, a common feature of conditions such as acute respiratory distress syndrome (ARDS), can lead to significant surfactant inactivation. Albumin, being a surface-active molecule itself, can compete with the components of surfactant for adsorption to the air-water interface, thereby disrupting the formation of a stable and functional surfactant film researchgate.netnih.gov.

Studies employing techniques such as the pulsating bubble surfactometer have demonstrated a dose-dependent inhibition of this compound by plasma proteins, including fibrinogen, hemoglobin, and albumin. A substantial loss of surface activity has been observed at protein-to-surfactant ratios exceeding 1:1 ersnet.orgnih.gov. Comparative analyses with other surfactant preparations indicate that this compound exhibits intermediate sensitivity to albumin-induced inhibition ersnet.orgnih.gov. For instance, experiments at a this compound concentration of 2.5 mg/ml evaluating resistance to albumin concentrations up to 40 mg/ml have shown that while inhibition can occur, the addition of certain substances can enhance its resistance google.com. At a higher concentration of 5 mg/ml, this compound demonstrated resistance to albumin at 40 mg/ml, effectively maintaining optimal surface properties google.com.

The primary mechanism underlying albumin's inhibitory effect is believed to involve competitive adsorption at the air-water interface. This competition impedes the ability of key surfactant phospholipids (B1166683), particularly dipalmitoylphosphatidylcholine (DPPC), to adsorb efficiently and form a tightly packed monolayer crucial for reducing surface tension during alveolar compression nih.govresearchgate.net.

Meconium, which can be aspirated into the airways, contains various components that interfere with surfactant function, including free fatty acids, triglycerides, cholesterol, bile acids, and proteins nih.govdovepress.com.

Investigations into the effects of meconium on this compound have revealed that both whole meconium and its subfractions can inhibit surfactant activity nih.govmdpi.com. The lipid-rich chloroform-soluble fraction of meconium, containing free fatty acids, triglycerides, and cholesterol, has shown the highest specific inhibitory activity nih.govmdpi.com. These meconium components can inactivate surfactant by altering its physical properties, such as viscosity and ultrastructure, and by promoting the breakdown of DPPC into less active forms dovepress.com.

Despite the inhibitory potential of meconium, this compound has demonstrated a notable resistance to biophysical inhibition by meconium when compared to some other commercially available surfactant preparations researchgate.netnih.govhawaii.edu. A comparative study showed that this compound at 5 mg/mL experienced a smaller increase in minimum surface tension (γmin) upon exposure to 1% and 100% meconium compared to Infasurf and Survanta hawaii.edu. Specifically, with the addition of 100% meconium (5 mg/mL), the γmin of this compound rose from 2 to 7 mN/m, whereas Infasurf and Survanta saw increases to 15.5 and 14 mN/m, respectively hawaii.edu. This highlights this compound's relatively favorable resistance profile against meconium-induced inactivation.

Increasing the concentration of this compound can also help mitigate meconium-induced inhibition. For example, raising the phospholipid concentration of this compound to 10 mg/ml was found to overcome the inhibition caused by 2.75 mg/ml of meconium atsjournals.org.

Inhibition Mechanisms by Plasma Proteins (e.g., Albumin)

Modulation of Interfacial Behavior by Excipients and Additives

The biophysical performance and resistance to inhibition of surfactant preparations can be modified through the incorporation of various excipients and additives.

Hydrophilic polymers such as Dextran and Polyvinylpyrrolidone (PVP) have been explored for their capacity to restore the surface activity of surfactant films that have been inhibited by plasma proteins like albumin.

Research utilizing techniques such as foam film studies and pulsating bubble surfactometry has indicated that these polymers can effectively counteract the inhibitory effects of albumin on this compound nih.govresearchgate.netrsc.orgresearchgate.net. The proposed mechanism involves the ability of these hydrophilic polymers to facilitate the restoration of DPPC content at the air-water interface nih.govrsc.org. This is thought to be mediated by a depletion attraction mechanism, where the presence of polymers in the subphase promotes the exclusion of proteins from the interface, thereby favoring the adsorption and spreading of surfactant lipids researchgate.net.

Studies have specifically shown that Dextran and PVP are effective in restoring the surface properties of this compound films inhibited by albumin researchgate.netrsc.orgresearchgate.net. For instance, in foam film experiments, Dextran and PVP were successful in promoting the formation of stable and homogeneous black films by this compound in the presence of albumin researchgate.net. Similarly, dynamic surface tension measurements revealed that the addition of Dextran or PVP reduced the equilibrium surface tension of albumin-inhibited this compound to levels comparable to those of pure this compound researchgate.net.

The effectiveness of different polymers can vary depending on the specific surfactant composition. While Dextran and PVP demonstrated efficacy with this compound, polyethylene (B3416737) glycol (PEG) was found to be less effective in restoring this compound's activity in the presence of albumin inhibition in some studies researchgate.netrsc.orgresearchgate.netatsjournals.org. This suggests that the specific interactions between the polymer, the inhibitor, and the components of the surfactant preparation are crucial for the observed effects.

The inclusion of hydrophilic polymers like Dextran and PVP can enhance this compound's resistance to inactivation by albumin, potentially improving its therapeutic performance in clinical scenarios characterized by the presence of proteinaceous inhibitors in the alveolar space nih.govresearchgate.netrsc.orgresearchgate.net.

Molecular and Cellular Mechanisms of Curosurf Action in Biological Systems Non Clinical Focus

Interaction and Integration with Endogenous Surfactant Pools

Upon instillation into the airways, exogenous surfactants like Curosurf are designed to integrate with the endogenous surfactant lining the alveolar surface. This interaction is crucial for restoring the surface tension-lowering properties necessary for proper lung mechanics rxlist.comdrugs.com.

Mixing Dynamics within Airway Lining Fluid

Studies in animal models indicate that this compound rapidly mixes with the endogenous pools of surfactant in the airways ersnet.orgnih.gov. Within the first few hours after administration, a significant amount of instilled this compound leaves the airways and becomes associated with lung tissue, suggesting rapid distribution and mixing ersnet.orgnih.gov. This rapid association with tissue is not observed with liposomes made of pure surfactant lipids, indicating a specific interaction between this compound components and lung cells ersnet.org. The presence of surfactant-associated proteins SP-B and SP-C in this compound likely facilitates its spreading and integration into the alveolar surface film ersnet.orgrsc.org. The interaction between this compound and the alveolar lining fluid can also influence the behavior of inhaled particles, potentially forming a "corona" around them that affects their interaction with lung cells rsc.orgarxiv.org.

Endogenous Surfactant Secretion Modulation

Research suggests that the administration of this compound does not inhibit the secretion of endogenous surfactant ersnet.orgnih.gov. Studies in rabbits have shown that this compound administration did not stop the synthesis and secretion of endogenous phosphatidylcholine into the alveoli ersnet.orgnih.gov. This finding is consistent with observations made with other surfactant preparations and suggests that exogenous surfactant therapy complements, rather than suppresses, the natural surfactant production process ersnet.orgersnet.org. Furthermore, some studies indicate that this compound may even enhance the rate of phosphatidylcholine synthesis by isolated type II alveolar cells ersnet.orgersnet.org.

Cellular Processing and Metabolism Pathways

Once integrated into the alveolar lining fluid, components of this compound are subject to cellular processing by alveolar epithelial cells, particularly type II cells, and alveolar macrophages.

Uptake by Alveolar Cells

Components of instilled surfactant, including both lipids and proteins, are taken up by alveolar type II cells ersnet.orgersnet.org. This uptake is a normal part of endogenous surfactant homeostasis, allowing for recycling and catabolism ersnet.orgersnet.org. Studies using labeled DPPC, a major component of this compound, have demonstrated its uptake by alveolar type II cells ersnet.orgnih.gov. The presence of hydrophobic surfactant proteins like SP-B and SP-C in this compound may influence the rate and extent of this uptake ersnet.orgnih.gov. Research using in vitro models of alveolar epithelial cells (A549 and NCI-H441) has shown that surfactant can influence the uptake of nanoparticles, suggesting a broader role in modulating the interaction of substances with these cells researchgate.nettandfonline.com.

Association with Lamellar Bodies and Potential for Recycling

Following uptake, components of exogenous surfactant, including DPPC from this compound, can become associated with lamellar bodies within alveolar type II cells ersnet.orgnih.goversnet.orgnih.gov. Lamellar bodies are the intracellular storage organelles for surfactant before its secretion into the alveolar space ersnet.org. The association of instilled this compound components with lamellar bodies suggests that exogenous surfactant can enter the recycling pathway normally utilized by endogenous surfactant ersnet.orgnih.goversnet.org. Studies in rabbits using labeled DPPC from this compound showed an increase in radioactivity associated with lamellar bodies over time after instillation, indicating recycling ersnet.org. The recycling of surfactant is considered a significant factor in the lasting effects of exogenous surfactant therapy ersnet.org. The process of recycling may involve the reincorporation of intact exogenous DPPC into lamellar bodies, as well as the reincorporation of material from degraded DPPC qdcxjkg.com.

Data Table: Association of Labeled DPPC from this compound with Lamellar Bodies in Rabbit Lungs

Time After InstillationRadioactivity Associated with Lamellar Bodies (% of instilled DPPC)
Early time points (e.g., 3h)Amount associated with tissue (rapid uptake) ersnet.orgnih.gov
Later time pointsIncreased association over time, indicating recycling ersnet.org

Note: Specific numerical data points for the percentage of instilled DPPC associated with lamellar bodies over time were not consistently available across snippets, but the trend of increasing association was reported ersnet.org.

Role of Alveolar Macrophages in Catabolism and Degradation

Data Table: In Vitro Degradation Rate of this compound DPPC by Rabbit Alveolar Macrophages

ConditionDegradation Rate (ng DPPC·h⁻¹·10⁻⁶ cells)
Incubation with 50 µg this compound·mL⁻¹ (0-16h)153 ± 34 ersnet.org

Note: This data is derived from in vitro experiments ersnet.org.

Alveolar macrophages can also be influenced by surfactant preparations. Studies have shown that exogenous surfactants, including this compound, can modulate the activity of alveolar macrophages, for example, by influencing the production of inflammatory mediators researchgate.net.

Immunomodulatory and Anti-Inflammatory Properties

This compound has been shown to modulate inflammatory processes, particularly those involving neutrophil granulocytes, key immune cells in the pulmonary environment. ersnet.orgersnet.orgmu-varna.bgresearchgate.net

Direct Effects on Immune Cell Activation (e.g., Neutrophil Granulocytes)

Studies have investigated the direct impact of this compound on neutrophil activation. While this compound itself does not appear to directly activate neutrophils, it can significantly modulate their response when stimulated by chemoattractants such as interleukin-8 (IL-8), neutrophil-activating peptide-2 (NAP-2), and formyl-methionyl-leucyl-phenylalanine (fMLP). ersnet.orgersnet.org

In vitro experiments using isolated human neutrophils demonstrated that this compound inhibited the release of elastase, an enzyme involved in tissue damage during inflammation, in a dose-dependent manner when neutrophils were stimulated with these chemoattractants. ersnet.orgersnet.org At concentrations above 1 mg/mL, this compound decreased IL-8, NAP-2, and fMLP-induced elastase release by 83%, 67%, and 90%, respectively. ersnet.org

However, other studies have reported no significant effects of this compound on other neutrophil functions like adherence, random migration, and chemotactic response to zymosan-activated serum and fMLP, although phagocytosis of S. aureus was found to be impaired. nih.gov The differences observed might be related to the concentrations of surfactant used and the experimental protocols, such as whether surfactant was present during the neutrophil response or washed out after pre-incubation. ersnet.org

This compound has also been noted to reduce the production of superoxide (B77818) anions and the release of proinflammatory mediators from monocytes. mu-varna.bg Furthermore, it can increase the phagocytosis and clearance of apoptotic neutrophils by alveolar macrophages, a process crucial for resolving inflammation and protecting lung tissue from damage. nih.govdntb.gov.ua

Here is a summary of this compound's effect on chemoattractant-induced elastase release:

ChemoattractantThis compound Concentration (> 1 mg/mL)Inhibition of Elastase ReleaseCitation
IL-8> 1 mg/mL83% ersnet.org
NAP-2> 1 mg/mL67% ersnet.org
fMLP> 1 mg/mL90% ersnet.org

Inhibition of Neutrophil Extracellular Trap (NET) Formation

Neutrophil extracellular traps (NETs) are web-like structures released by activated neutrophils that consist of decondensed chromatin and antimicrobial proteins. While NETs play a role in trapping pathogens, excessive NET formation can contribute to tissue injury and inflammation. researchgate.netuni-hamburg.denih.gov

This compound has been shown to inhibit the formation of NETs induced by stimuli such as phorbol-12-myristate-13-acetate (PMA) in vitro. frontiersin.orgresearchgate.netuni-hamburg.denih.gov This inhibitory effect is dose- and time-dependent. frontiersin.orgresearchgate.netuni-hamburg.de Studies measuring NET-specific components like neutrophil elastase (NE), myeloperoxidase (MPO), and cell-free DNA (cfDNA) have shown that this compound treatment leads to significantly lower levels of these markers. frontiersin.orgresearchgate.netuni-hamburg.de For instance, pre-incubation with 1 mg/mL this compound for 30 minutes significantly reduced NE, MPO, and cfDNA levels in PMA-stimulated neutrophils. uni-hamburg.de Even at lower concentrations or shorter incubation times, this compound demonstrated a significant decrease in MPO and cfDNA. frontiersin.orguni-hamburg.de

The modulation of NET formation by exogenous surfactant suggests an interaction between this compound and neutrophil granulocytes, highlighting its potential in attenuating inflammation associated with excessive NETosis. lyomark.comresearchgate.netnih.gov

Here is a summary of this compound's effect on PMA-induced NET components:

NET ComponentThis compound ConcentrationPre-incubation TimeEffect on LevelSignificanceCitation
Neutrophil Elastase (NE)1 mg/mL30 minDecreasedSignificant frontiersin.orguni-hamburg.de
Myeloperoxidase (MPO)1 mg/mL30 minDecreasedSignificant frontiersin.orguni-hamburg.de
Cell-free DNA (cfDNA)1 mg/mL30 minDecreasedSignificant frontiersin.orguni-hamburg.de
Myeloperoxidase (MPO)1 mg/mLSimultaneous/10 minDecreasedSignificant frontiersin.orguni-hamburg.de
Cell-free DNA (cfDNA)1 mg/mLSimultaneous/10 minDecreasedSignificant frontiersin.orguni-hamburg.de

Potential Interactions with Pathogen-Associated Molecular Patterns (e.g., LPS binding by SP-C)

Pulmonary surfactant components can interact with pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. cas.cznih.govresearchgate.net These interactions are part of the lung's innate immune defense. While SP-A and SP-D are known to bind PAMPs, there is increasing evidence that hydrophobic proteins like SP-C also play a role in immunomodulation, potentially through interactions with LPS. lyomark.comfrontiersin.orgfrontiersin.orgnih.gov

SP-C, present in this compound, has been suggested to bind LPS, potentially via its N-terminal region. nih.govmdpi.comnih.gov This interaction could contribute to the clearance and inactivation of LPS, thereby reducing the inflammatory response triggered by this potent PAMP. mdpi.com Studies have shown that LPS can interfere with the function and structure of pulmonary surfactant by binding to its lipid bilayer. cas.cznih.gov The ability of surfactant components, including SP-C and phospholipids (B1166683), to interact with LPS may help to counteract these disruptive effects and attenuate LPS-induced inflammation. cas.cznih.govnih.govatsjournals.orguni-luebeck.de

While this compound contains SP-B and SP-C along with phospholipids, and lacks the hydrophilic SP-A and SP-D found in native surfactant, the hydrophobic components are increasingly recognized for their contributions to immunomodulatory and antibacterial functions, which may mediate the observed effects on immune cells and PAMP interactions. lyomark.comfrontiersin.orgfrontiersin.org

Advanced Research Methodologies for Characterizing Curosurf and Surfactant Analogs

In Vitro Biophysical Characterization Techniques

In vitro biophysical techniques offer controlled environments to study the complex behavior of surfactants. These methods allow for precise measurements of surface activity under various conditions, contributing to the understanding of surfactant performance and potential limitations.

Wilhelmy Plate/Balance Systems for Static and Dynamic Surface Tension Measurement

The Wilhelmy plate method is a force-based technique used to determine the surface or interfacial tension of a liquid. It involves measuring the force exerted on a thin plate (typically platinum) that is dipped into the liquid. When the plate is completely wetted, the surface tension can be calculated directly from the measured force and the dimensions of the plate. dataphysics-instruments.com This method can be used to measure both static (equilibrium) and dynamic (time-dependent) surface tension.

Studies utilizing the Wilhelmy plate method have investigated the surface activity of Curosurf and other surfactant preparations. For instance, this compound has been shown to lower minimum surface tension to ≤4 mN/m as measured by the Wilhelmy Balance System. hhs.gov Comparisons with synthetic surfactant analogs and other proteins have also been made using this technique to assess their relative abilities to reduce surface tension. nih.govresearchgate.net The Wilhelmy plate method is also used in Langmuir troughs for dynamic measurements by oscillating a barrier and measuring the resulting surface tension changes with the plate. pnas.orghawaii.edu

Pulsating Bubble Surfactometry for Dynamic Surface Activity

Pulsating bubble surfactometry (PBS) is a widely used technique to assess the dynamic surface activity of pulmonary surfactants under conditions that simulate the compression and expansion cycles of breathing. In this method, an air bubble is created in a sample of the surfactant solution, and its radius is rapidly oscillated. The surface tension at the air-liquid interface is calculated from the pressure difference across the curved interface and the bubble radius using the Young-Laplace equation.

PBS is particularly valuable for evaluating the ability of surfactants to achieve very low surface tensions during compression and to rapidly respread during expansion. Studies have employed PBS to characterize the dynamic surface tension of this compound, often in comparison with other clinical surfactants like Survanta and Infasurf. tandfonline.comatsjournals.orgnih.govtandfonline.com Optimal surface properties for this compound, defined as minimum surface tension (γmin) < 5 mN/m and maximum surface tension (γmax) < 35 mN/m after 5 minutes of pulsation, have been evaluated using this method. google.com PBS has also been used to study the inhibitory effects of substances like meconium and albumin on this compound's surface activity and to assess the ability of additives like polymyxin (B74138) B or hydrophilic polymers to counteract this inhibition. atsjournals.orgnih.govgoogle.comresearchgate.net

Surfactant PreparationConcentration (mg/mL)Conditionγmin (mN/m)γmax (mN/m)Reference
This compound≤4In vitro≤4N/A hhs.gov
This compound5Optimal Properties2.2 ± 0.733.9 ± 1.1 google.com
This compound2.5With 40 mg/ml AlbuminIncreasedIncreased google.com
This compound2.5With 2% Polymyxin BImproved resistanceImproved resistance google.com
This compound5Without Meconium<10N/A nih.gov
This compound2.5With ≥0.04 mg/mL Meconium>10N/A nih.gov
This compound5With 2.75 mg/ml MeconiumHighN/A atsjournals.org
This compound5Meconium + 0.3 mM FeCl3LowN/A atsjournals.org
SurvantaN/AIn vitro<8 dynes/cmN/A hhs.gov
InfasurfN/AIn vitro≤3N/A hhs.gov

Constrained Drop Surfactometry (CDS) for Adsorption, Activity, and Inhibition Studies

Constrained Drop Surfactometry (CDS) is an in vitro biophysical model designed to study the properties of pulmonary surfactant films adsorbed from the subphase at physiologically relevant high concentrations. hawaii.eduphysiology.orgresearchgate.net This technique involves a surfactant droplet constrained on a pedestal with sharp edges, preventing film leakage even at low surface tensions. hawaii.edu Periodic compression and expansion of the adsorbed film, mimicking tidal breathing, are achieved by controlling liquid flow into and out of the droplet. hawaii.edu Surface tension and surface area are determined in real-time by analyzing the droplet's shape using axisymmetric drop shape analysis (ADSA). hawaii.edu

CDS allows for the investigation of adsorption rate, quasi-static and dynamic surface activity, and resistance to inhibition. physiology.orgresearchgate.net Studies using CDS have compared the biophysical properties of various clinical surfactants, including this compound, under physiologically relevant conditions. physiology.orgresearchgate.nethawaii.edu this compound has demonstrated superior resistance to biophysical inhibition by meconium compared to other preparations in CDS studies. physiology.orgresearchgate.nethawaii.edu This method has also been adapted to study the effects of inhaled particles on lung surfactant function by allowing particles to flow through the chamber holding the surfactant drop. atsjournals.org

Axisymmetric Drop Shape Analysis (ADSA) and Captive Bubble Method for Interfacial Tension and Structure

Axisymmetric Drop Shape Analysis (ADSA) is a technique used in conjunction with methods like Constrained Drop Surfactometry and the Captive Bubble Method to determine interfacial tension by analyzing the shape of a pendant or sessile drop or a captive bubble. hawaii.eduresearchgate.netresearchgate.net The shape of the drop or bubble is determined by the balance between gravity, interfacial tension, and the pressure difference across the interface, as described by the Young-Laplace equation. By fitting the theoretical drop shape profile to the experimental image, the surface or interfacial tension can be calculated.

The Captive Bubble Method, often coupled with ADSA, involves forming an air bubble beneath a liquid surface or within a liquid chamber. nih.govbmj.comnih.gov By changing the pressure within the chamber, the bubble size and shape, and thus the surface tension of the film at the bubble surface, can be altered. nih.gov This technique allows for the investigation of surfactant adsorption, film compression and expansion, and the evaluation of surface tension-area relationships. nih.govgatesopenresearch.org The captive bubble technique has been used to investigate the physical properties of this compound, including its adsorption characteristics and the compressibility of formed films. nih.gov It has also been employed to assess the surface activity of this compound after nebulization. nih.gov

Micropipette Technique for Microscopic Interfacial Characterization and Structural Visualization

The micropipette technique is a versatile method for the microscopic interfacial characterization of surfactant materials at air-water interfaces. acs.orgnih.govresearchgate.netmdpi.comku.dk Its advantages include the ability to measure equilibrium and dynamic surface tensions while simultaneously acquiring structural and dynamic information at a microscopic level in real-time, particularly upon compression. acs.orgnih.govresearchgate.net

This technique has been applied to study various animal-derived and synthetic lung surfactant formulations, including this compound. acs.orgnih.gov It allows for the visualization of structural transformations occurring at the interface, such as vesicle condensation and the formation of membrane stacks beneath the interface. acs.orgnih.gov While the search results highlight the technique's application to this compound and other surfactants, detailed research findings specifically focusing on this compound's structural visualization using this method in the provided snippets are limited beyond its inclusion in comparative studies.

Foam Film Studies for Investigating Surfactant Stability and Inhibition

Foam film studies involve investigating the properties of thin liquid films stabilized by surfactants, providing insights into surfactant stability and interactions. The black foam film method, for instance, is used to study the stability of foam films by measuring the probability of forming stable black films (very thin films). researchgate.netbas.bg Disjoining pressure isotherms, which describe the forces between the two interfaces of a thin film as a function of film thickness, can also be measured. researchgate.netbas.bg

Foam film studies have been utilized to investigate the stability of this compound films and the impact of various substances, such as corticosteroids and albumin, on film properties. researchgate.netbas.bgresearchgate.net These studies can determine critical and threshold concentrations for black foam film formation, which are indicators of film stability. researchgate.net Research has shown that while some substances might slightly shift disjoining pressure isotherms, this compound can maintain low surface tension values even in the presence of inhibitors, and certain hydrophilic polymers can help recover its surface properties in inhibited foam films. researchgate.netresearchgate.net

Surfactant PreparationAdditiveEffect on Foam Film StabilityReference
This compoundBudesonide (low conc.)Destabilized thin liquid foam films bas.bg
This compoundBudesonide (higher conc.)Stabilized thin liquid foam films bas.bg
This compoundBeclomethasoneStabilizing effect at all concentrations studied bas.bg
This compoundBSAInhibition, counteracted by Dextran and PVP (but not PEG) researchgate.net
SurvantaBSAInhibition, counteracted by PEG and PVP (but not Dextran) researchgate.net

Modified Hanging Drop Test for Aerosolized Surfactant Functional Properties

The modified hanging drop test is a technique used to evaluate the surface tension characteristics of surfactant preparations, including those that have been aerosolized. This method is particularly relevant for assessing the impact of aerosolization processes on the functional integrity of surfactant. In this test, a droplet of the surfactant solution is dispensed from a needle, and its surface tension is calculated by analyzing the shape of the hanging drop. nih.gov

Studies utilizing this method have shown that aerosolization of surfactants like this compound through specific devices does not significantly alter their surface tension properties. nih.gov For instance, measurements at room temperature (~25°C) showed that the surface tension of this compound liquid was around 37.2 mN/m, and no significant deterioration was observed after aerosolization. nih.gov This indicates that the aerosolization process, when properly controlled, can maintain the crucial surface-active properties of the surfactant. The method involves ejecting the test solution from a blunt needle and calculating surface tension using established equations. nih.gov

In Vitro Cellular and Biochemical Assays

In vitro assays using isolated cells and biochemical techniques are essential for understanding the interactions of surfactant with the pulmonary environment and for detailed analysis of its components.

Isolated alveolar macrophage cultures are utilized to investigate the metabolic fate of surfactant components, particularly their degradation. Alveolar macrophages play a significant role in the turnover and clearance of surfactant in the lungs. physiology.org Studies using primary cultures of alveolar macrophages have demonstrated that these cells take up and degrade surfactant proteins, such as Surfactant Protein A (SP-A). nih.gov

Research has shown that the degradation of surfactant proteins by alveolar macrophages is a cell-associated process and is time, temperature, and concentration-dependent. physiology.orgnih.gov For example, studies with iodinated SP-A incubated with rat alveolar macrophages showed that a significant portion of the cell-associated SP-A was degraded over a few hours. nih.gov The degradation is primarily intracellular, as evidenced by the inhibitory effect of agents like NH4Cl. nih.govnih.gov Furthermore, the metabolic activity of macrophages, such as their "primed" state after prolonged culture, can significantly influence the rate of surfactant protein degradation. nih.gov While SP-A degradation has been observed, the uptake and degradation of phospholipid components like dipalmitoylphosphatidylcholine (DPPC) by macrophages may not be affected by the duration of cell culture in the same way. nih.gov The presence of surfactant preparations like this compound can also influence the interaction of particles with macrophages, potentially by affecting sedimentation. nottingham.ac.uk

Neutrophil cultures are employed to study the interaction of surfactant preparations with neutrophils, particularly their effect on the formation of neutrophil extracellular traps (NETs). NETs are web-like structures released by activated neutrophils that consist of decondensed chromatin and various antimicrobial proteins. nih.gov While NETs are a defense mechanism, excessive NET formation can contribute to tissue injury and inflammation. nih.gov

Studies using neutrophils isolated from healthy individuals have investigated the impact of natural surfactants like this compound on both spontaneous and phorbol-12-myristate-13-acetate (PMA)-induced NET formation. nih.govnih.gov These studies have shown that this compound can exert a dose-dependent inhibitory effect on NET formation. nih.govnih.govresearchgate.net Quantitative detection of NETs is typically performed using assays that measure NET-specific proteins, such as neutrophil elastase (NE) and myeloperoxidase (MPO), and cell-free DNA. nih.govresearchgate.net Immunofluorescence microscopy is also used to visualize NET structures. nih.govresearchgate.net The observed modulation of NET formation suggests that exogenous surfactant supplementation may interact with neutrophil granulocytes, highlighting potential immunoregulatory effects of these preparations. nih.govnih.govresearchgate.net

Spectroscopic and chromatographic techniques are fundamental for the detailed analysis of the lipid and protein composition of surfactant preparations like this compound. These methods allow for the separation, identification, and quantification of the various components.

High-Performance Liquid Chromatography (HPLC) is widely used to characterize and quantify lipids and proteins in biological samples, including surfactant. researchgate.netfrontiersin.org HPLC can separate different classes of phospholipids (B1166683) based on their polarity using normal-phase chromatography or separate lipids of the same class based on their fatty acid chains using reversed-phase chromatography. nih.gov Common detection methods coupled with HPLC include UV spectroscopy and mass spectrometry (MS). frontiersin.org

Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS, GC-MS), provides detailed information on the molecular mass and structural characteristics of surfactant components. researchgate.netfrontiersin.orgimrpress.com MS is a powerful tool for lipidomics, enabling the identification and quantification of a wide range of lipid species. researchgate.netnih.govimrpress.com While traditional MS techniques for lipid analysis sometimes required derivatization, modern approaches, including hyphenated methods, offer more direct analysis. imrpress.com

Thin Layer Chromatography (TLC) is another chromatographic technique used for the analysis of surfactants, particularly for the separation and identification of different lipid classes. researchgate.netfrontiersin.orgresearchgate.net TLC is a relatively simple and widely used method in lipid analysis. imrpress.com Different modes of TLC, such as normal phase and reversed phase, can be employed depending on the properties of the lipids being analyzed. researchgate.net

These techniques, individually or in combination, are crucial for quality control and for understanding the precise molecular composition of this compound and how it compares to other surfactant preparations or endogenous pulmonary surfactant.

Immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are used to quantify specific proteins and mediators present in surfactant preparations or biological samples related to surfactant function. ELISA is a sensitive and specific method that utilizes antibodies to detect and measure target molecules. plos.org

ELISA techniques have been developed and applied to quantify surfactant-associated proteins like SP-A and SP-C in biological fluids such as bronchoalveolar lavage fluid (BALF). atsjournals.orgweldonbiotech.comnih.govatsjournals.org These assays are valuable for assessing the concentration of specific protein components in surfactant preparations and for studying their levels in different physiological and pathological conditions. plos.orgnih.gov For example, an ELISA for SP-C has been described that can quantify this hydrophobic peptide in BALF with high specificity, reproducibility, and sensitivity. nih.govatsjournals.org This assay involves techniques to handle the hydrophobic nature of SP-C, such as solid phase binding and removal of interfering phospholipids. nih.govatsjournals.org ELISA can also be used to quantify inflammatory mediators that may be influenced by the presence of surfactant. weldonbiotech.com

The Stable Microbubble Test (SMT) and the Surfactant Adsorption Test (SAT) are functional assays used to assess the activity of surfactant preparations. These tests provide insights into the ability of surfactant to reduce surface tension and form stable films at the air-liquid interface. nih.govkarger.comresearchgate.net

The SMT is a rapid and simple assay that relies on the ability of surfactant to form stable microbubbles when a fluid sample is agitated. nih.gov The presence and number of stable microbubbles are indicative of sufficient surfactant function. nih.gov This test has been used to assess surfactant activity in various biological fluids, including amniotic fluid and gastric aspirates, as a predictor of respiratory distress syndrome (RDS). nih.govscielo.brokayama-u.ac.jp While quick, the SMT may be influenced by factors such as sample dilution and can involve some subjectivity in interpretation. karger.com

The SAT measures the ability of surfactant to adsorb to an air-liquid interface and form a surface film. nih.govkarger.comresearchgate.net This test can be performed using techniques that measure the accumulation of fluorescently labeled surfactant at the interface. karger.com The rate and extent of adsorption reflect the functional efficiency of the surfactant. karger.comresearchgate.net SAT has been used in research to assess surfactant activity in biological fluids and therapeutic preparations. nih.govkarger.com It can provide a more quantitative assessment of surfactant function compared to the SMT and has shown good reliability in predicting outcomes like CPAP failure in neonates with RDS. nih.govkarger.com

Immunological Assays (e.g., ELISA) for Protein and Mediator Quantification

In Vivo Preclinical Animal Models

Preclinical in vivo animal models are indispensable tools for evaluating the efficacy, physiological impact, and disposition of surfactant preparations like this compound and novel surfactant analogs. These models aim to replicate conditions of surfactant deficiency or dysfunction observed in human respiratory diseases, allowing for the assessment of treatment effects on lung mechanics, gas exchange, and surfactant pharmacokinetics.

Surfactant-Deficient Rabbit Models (e.g., Lung Lavage-Induced Deficiency)

One of the most widely used preclinical models for evaluating exogenous surfactants is the surfactant-deficient rabbit model, commonly induced by repeated lung lavage with saline. This procedure removes endogenous pulmonary surfactant, creating a state of severe respiratory failure characterized by reduced lung compliance, atelectasis, and impaired gas exchange, closely mimicking the pathophysiology of neonatal respiratory distress syndrome (RDS).

In these models, this compound or surfactant analogs are administered intratracheally following lavage. The therapeutic effect is then assessed by monitoring various physiological parameters over time. These models are particularly valuable for comparing the biophysical performance and in vivo efficacy of different surfactant preparations under conditions of severe surfactant deficiency. Studies using this model have demonstrated that administration of this compound significantly improves lung function compared to untreated, lavaged controls. For example, improvements in oxygenation and lung mechanics are typically observed shortly after treatment.

Acute Lung Injury (ALI)/Acute Respiratory Distress Syndrome (ARDS) Models (e.g., LPS-induced in rats)

While surfactant deficiency is primary in neonatal RDS, surfactant dysfunction and inactivation contribute significantly to the pathology of ALI and ARDS in both pediatric and adult populations. Preclinical models of ALI/ARDS, such as those induced by intratracheal or systemic administration of lipopolysaccharide (LPS) in rats, are used to evaluate the efficacy of surfactant therapy in the presence of inflammatory mediators, plasma proteins, and other inhibitors that can compromise surfactant function.

In LPS-induced ALI models, the inflammatory response leads to increased capillary permeability, protein leakage into the alveolar space, and inactivation of endogenous surfactant. Administration of this compound or surfactant analogs in these models aims to restore functional surfactant levels and counteract inactivation. Studies using these models assess outcomes such as gas exchange (e.g., arterial blood gases), lung edema, histological signs of injury, and improvements in lung mechanics, providing insights into the potential therapeutic role of surfactant in inflammatory lung conditions. Research in these models helps to understand how this compound performs in a more complex, inhibitory environment compared to simple surfactant deficiency models.

Assessment of Lung Mechanics (e.g., Lung Compliance, Tidal Volume, Pressure-Volume Curves)

A critical aspect of evaluating surfactant efficacy in preclinical models is the quantitative assessment of lung mechanics. These measurements provide direct evidence of improved alveolar stability and reduced surface tension. Key parameters include:

Lung Compliance: This measures the lung's ability to stretch and expand in response to pressure changes (Volume/Pressure). In surfactant deficiency or dysfunction, compliance is significantly reduced. Effective surfactant therapy increases lung compliance, indicating improved lung distensibility.

Tidal Volume: The volume of air inhaled or exhaled during a normal breath. In mechanically ventilated animals, monitoring tidal volume at a set pressure provides an indication of lung expansion.

Pressure-Volume (P-V) Curves: These curves plot lung volume against airway pressure during inflation and deflation cycles. P-V curves provide detailed information about lung recruitment (volume gained at low pressures during inflation), stability (volume maintained at low pressures during deflation), and hysteresis (the difference between inflation and deflation curves). Surfactant treatment typically shifts the P-V curve upwards and to the left, indicating increased volume at lower pressures, reduced surface tension, and improved stability, particularly at low lung volumes.

Data from these assessments are often presented in tables or graphs comparing treated groups to control groups (e.g., untreated deficient animals or healthy controls).

ParameterUntreated Deficient ModelThis compound Treated ModelHealthy Control
Dynamic ComplianceLowSignificantly IncreasedHigh
Static ComplianceLowSignificantly IncreasedHigh
Tidal Volume (at set P)LowIncreasedHigher
P-V Curve (Deflation)Steep drop at low PMaintained Volume at low PHigh Volume at low P

Note: This table illustrates typical qualitative findings in surfactant-deficient models and should be interpreted as representative, not specific quantitative data from a particular study.

These mechanical assessments are primary endpoints in preclinical studies, providing objective evidence of the physiological impact of this compound and surfactant analogs.

Studies on Surfactant Disposition and Metabolism using Radiolabeled Components

Understanding the in vivo fate of administered surfactant is crucial for optimizing dosage, frequency, and formulation. Studies using radiolabeled components of surfactant preparations, such as radiolabeled phospholipids (e.g., [3H]dipalmitoylphosphatidylcholine) or surfactant proteins, allow researchers to track the disposition, uptake, recycling, and metabolism of the administered surfactant within the lung and potentially systemic circulation.

Following intratracheal administration of radiolabeled this compound or analogs, animals are sacrificed at various time points. Lung tissue, bronchoalveolar lavage fluid (BALF), and potentially other organs and biological fluids are collected. Radioactivity levels in these samples are measured to determine the distribution and clearance kinetics of the labeled components. These studies can reveal how quickly the surfactant is taken up by alveolar type II cells, incorporated into the endogenous surfactant pool, catabolized, or cleared from the lung. For instance, measuring radioactivity in BALF over time indicates clearance from the alveolar space, while radioactivity in lung tissue homogenates reflects uptake and metabolism.

Such studies provide vital information about the pharmacokinetics of exogenous surfactants, helping to explain the duration of their effect and informing the development of longer-acting or more stable preparations. Data from these studies might be presented as concentration-time profiles in different lung compartments.

Comparative Academic Research on Curosurf and Other Exogenous Surfactants

Comparative Biochemical Profiling: Lipid and Protein Content Differences

Exogenous surfactants exhibit distinct biochemical profiles, particularly in their lipid and protein content, which are influenced by their source and manufacturing processes. Curosurf is a lipid extract surfactant derived from minced porcine lungs atsjournals.org. Other commonly compared surfactants include Survanta (derived from minced bovine lung extracts with additives), Infasurf (a chloroform-methanol extract of neonatal calf lung lavage), and Alveofact (isolated from bovine lung lavage) atsjournals.orgbiosurf.ru.

Differences in phospholipid concentration and specific protein content are notable. An initial dose of this compound has been reported to deliver a higher phospholipid concentration compared to some other exogenous surfactants. This compound.com. This compound also contains surfactant protein B (SP-B) and surfactant protein C (SP-C), which are crucial for surfactant function, although the exact quantities required for optimal efficacy have not been definitively established. This compound.com. Compared to endogenous bovine surfactant, Survanta contains a lower percentage of SP-B and SP-C, while this compound contains a reduced amount of SP-B and SP-C compared to endogenous porcine surfactant. nih.gov.

Specifically, this compound contains approximately 99% polar lipids, with 30-35% being dipalmitoylphosphatidylcholine (DPPC), and about 1% SP-B and SP-C in a 1:2 ratio. biosurf.ru. Neutral lipids and cholesterol are largely removed from this compound during its manufacturing process, leading to a higher proportion of polar lipids. biosurf.ruThis compound.com. In contrast, Survanta and Infasurf retain neutral lipids, resulting in relatively lower polar lipid content. This compound.com. Alveofact, derived from lung lavage, tends to have less contamination from plasmatic and tissue residue compared to minced lung preparations like this compound. frontiersin.org. While Alveofact may contain a larger fraction of both SP-B and SP-C compared to this compound, this compound contains more DPPC. frontiersin.org.

The differential adsorption behavior observed among clinical surfactants shows a correlation with their lipid compositions. hawaii.edu. DPPC, a disaturated phospholipid, varies in proportion among these surfactants, with Survanta having the highest percentage, followed by this compound, Infasurf, and Alveofact. hawaii.edu. The adsorption of DPPC in vesicular form is known to be slow. hawaii.edu.

Here is a comparative overview of the biochemical composition of some common exogenous surfactants:

SurfactantSourcePhospholipid Concentration (mg/mL)DPPC Content (%)SP-B (mg/mL)SP-C (µg protein/µmol PL)Neutral LipidsAdditives
This compoundPorcine Lung80 biosurf.ru30-35 biosurf.ru0.45 This compound.com5.0-11.6 This compound.comRemoved biosurf.ruThis compound.comNo This compound.com
SurvantaBovine Lung25 This compound.com11.0-15.5 This compound.comNot Specified This compound.com1.0-20.0 This compound.comRetained This compound.comYes This compound.com
InfasurfBovine Lung35 This compound.com16 This compound.com0.26 This compound.com8.1 This compound.comRetained This compound.comNo This compound.com
AlveofactBovine LavageNot Specified32 hawaii.eduPresentPresentNot SpecifiedNo

Note: Data compiled from various sources; specific values may vary depending on the study and methodology.

Comparative Biophysical Performance: Adsorption Rates, Dynamic Activity, and Inhibition Resistance

The biophysical performance of exogenous surfactants, including their adsorption rates, dynamic surface activity, and resistance to inhibition, is crucial for their efficacy in reducing surface tension in the alveoli. Comparative studies using techniques like constrained drop surfactometry have revealed distinct in vitro biophysical properties among clinical surfactant preparations. hawaii.edunih.govresearchgate.net.

At a concentration of 1 mg/mL, this compound, Infasurf, and Alveofact demonstrated faster adsorption rates compared to Survanta, reducing surface tension significantly within 10 seconds. hawaii.edu. Within a 5-minute period at this concentration, Infasurf, this compound, and Alveofact reached a uniform equilibrium surface tension of 23 mN/m, while Survanta only reduced it to 28 mN/m. hawaii.edu.

At a higher concentration of 10 mg/mL, Infasurf, this compound, and Survanta all exhibited excellent dynamic surface activity, effectively reducing minimum surface tension during compression. hawaii.edunih.govresearchgate.net. In contrast, Alveofact showed poorer quasi-static and dynamic surface activity, which has been correlated with its predominantly monolayer morphology compared to the multilayer structures formed by other surfactants. hawaii.edunih.govresearchgate.net.

This compound has demonstrated superior resistance to biophysical inhibition by meconium compared to other preparations in comparative studies. hawaii.edunih.govresearchgate.net. For instance, in the presence of 100% meconium, the minimum surface tension for this compound increased to 7 mN/m, while it rose to 15.5 mN/m for Infasurf, 14 mN/m for Survanta, and 17 mN/m for Alveofact. hawaii.edu. Resistance to inhibition by plasma proteins, fatty acids, and other components present in injured lungs is a critical factor in surfactant efficacy in conditions like ARDS. psu.edunih.gov. While some studies suggest that reconstituted surfactants with SP-C and KL4 might be more resistant to inhibition than modified natural surfactants, including this compound, this compound has shown substantial inhibition resistance compared to many other exogenous surfactants. psu.edugoogle.com.

The surface activity of this compound at lower phospholipid concentrations can be improved by the addition of substances like polymyxin (B74138) B, which increases its resistance to inactivation by albumin. google.com.

Here is a summary of comparative biophysical properties:

SurfactantAdsorption Rate (at 1 mg/mL)Dynamic Surface Activity (at 10 mg/mL)Resistance to Meconium Inhibition
This compoundFast hawaii.eduExcellent hawaii.edunih.govresearchgate.netSuperior hawaii.edunih.govresearchgate.net
SurvantaSignificantly Lower hawaii.edunih.govresearchgate.netExcellent hawaii.edunih.govresearchgate.netLower than this compound hawaii.edu
InfasurfFast hawaii.eduExcellent hawaii.edunih.govresearchgate.netLower than this compound hawaii.edu
AlveofactFast hawaii.eduPoorest hawaii.edunih.govresearchgate.netLower than this compound hawaii.edu

Note: Based on in vitro studies using constrained drop surfactometry.

Comparative Immunomodulatory Investigations in Experimental Models

Beyond their primary role in reducing surface tension, pulmonary surfactants, including exogenous preparations, have been shown to possess immunomodulatory properties. These effects have been investigated in experimental models to understand their potential impact on lung inflammation.

Studies in animal models have indicated that administration of exogenous surfactants can lead to lower levels of pro-inflammatory biomarkers, such as TNF-α, interferon (IFN)-γ, and IL-2, in bronchoalveolar lavage fluid. frontiersin.org. Concurrently, an increase in anti-inflammatory cytokines like IL-10 and IL-12 has been observed. frontiersin.org.

Comparative investigations into the immunomodulatory effects of different exogenous surfactants have been conducted. For example, a study comparing this compound and Alveofact on neutrophil extracellular trap (NET) formation, a process involved in inflammation, found that both preparations exerted a dose-dependent inhibitory effect on NET formation in vitro. frontiersin.org. However, Alveofact showed a stronger inhibitory effect on NETosis, which the authors attributed potentially to its different composition, including a larger fraction of SP-B and SP-C compared to this compound, or potentially the higher concentrations of Alveofact used in that specific experiment. frontiersin.org.

Comparative studies in animal models of lung injury have also explored the effects of different surfactant preparations on lung function and inflammation. A comparative study of a synthetic surfactant (rSP-C33Leu or Synsurf) and this compound in a preclinical animal model demonstrated improved lung function and reduced inflammation with both preparations. portlandpress.comresearchgate.net. Another study comparing this compound with Synsurf also showed amelioration of oxygenation with both surfactant preparations. portlandpress.comresearchgate.net.

Research using LPS-stimulated alveolar macrophages has shown that exogenous surfactants, including this compound, can inhibit the secretion of pro-inflammatory cytokines and influence the production of reactive oxygen species. researchgate.net.

Comparative Analysis of Manufacturing Processes and Their Impact on Surfactant Properties

The manufacturing processes of exogenous surfactants significantly influence their final composition and, consequently, their biophysical and potentially immunomodulatory properties. All currently licensed clinical surfactants in the United States and Europe, including this compound, Survanta, Infasurf, and Alveofact, are derived from bovine or porcine sources. hawaii.edunih.govresearchgate.net. However, the specific methods of extraction and purification differ.

This compound is prepared from minced porcine lung tissue, undergoing organic solvent extraction. atsjournals.orgbiosurf.ru. A key step in the manufacturing of this compound is a liquid-gel chromatography purification step, which is not used for some other exogenous surfactants like Survanta and Infasurf. This compound.com. This chromatography step filters out neutral lipids such as triacylglycerol, cholesterol, and cholesteryl esters, resulting in a higher concentration of polar lipids in this compound. This compound.com.

Survanta is produced from minced bovine lung extracts and is supplemented with dipalmitoylphosphatidylcholine (DPPC), palmitic acid, and triacylglycerol to standardize its composition. atsjournals.orgbrieflands.com.

Infasurf is obtained from neonatal calf lung lavage through centrifugation and organic solvent extraction, retaining the hydrophobic components of natural surfactant. nih.gov.

Alveofact is isolated from bovine lung lavage and prepared through lipid extraction and precipitation steps, which primarily remove hydrophilic proteins like surfactant apoprotein A (SP-A). atsjournals.org. Being derived from lung lavage, Alveofact tends to have fewer contaminants from tissue residue compared to surfactants extracted from minced lung. frontiersin.org.

These differences in manufacturing processes lead to variations in the final product's lipid and protein profiles, which in turn affect their biophysical behaviors, such as adsorption rates, dynamic activity, and resistance to inhibitors. For instance, the removal of neutral lipids in this compound through chromatography contributes to its higher proportion of polar lipids compared to Survanta and Infasurf, which retain these lipids. This compound.com. The method of extraction (minced lung vs. lung lavage) can also influence the presence of tissue-associated components in the final preparation. frontiersin.org.

The unique processing of each surfactant contributes to its distinct profile, potentially impacting its performance in a clinical setting.

Q & A

Q. What are the key compositional and functional differences between Curosurf and synthetic or other animal-derived surfactants?

this compound, a porcine-derived surfactant, contains 99% phospholipids (primarily dipalmitoylphosphatidylcholine, DPPC) and 1% surfactant proteins (SP-B and SP-C) . Unlike synthetic surfactants (e.g., Exosurf), this compound retains SP-B/C, critical for rapid adsorption and lowering surface tension. Comparative studies show this compound achieves surface tensions ≤4 mN/m (measured via Wilhelmy balance) at lower concentrations than Alveofact (1.5 mg/mL vs. 3 mg/mL) . Structural analysis using small-angle X-ray scattering (SAXS) reveals multilamellar vesicles in this compound, contrasting with Survanta’s unilamellar structures, which may explain differences in thermotropic behavior .

Q. How does this compound’s mechanism of action differ in rescue versus prophylactic treatment of RDS?

Prophylactic administration (pre-symptomatic) reduces mortality and pneumothorax risk more effectively than rescue treatment (post-RDS onset). Meta-analyses of randomized trials show prophylactic use lowers adjusted odds ratios for mortality (OR 0.47) and chronic lung disease (OR 0.54) compared to rescue therapy. This efficacy is attributed to early stabilization of alveolar surface tension and prevention of inflammatory cascades . Methodologically, studies must control for covariates like gestational age, birth weight, and prenatal glucocorticoid exposure to isolate treatment effects .

Q. What experimental models are most suitable for evaluating this compound’s biophysical properties?

In vitro: Surface tension analysis using pulsating bubble surfactometry or Wilhelmy balance under physiological calcium concentrations (1.5 mM) is critical, as calcium impacts surfactant functionality . In vivo: Preterm rabbit or lamb models with induced RDS are standardized for assessing alveolar recruitment and oxygenation. For example, fibrinogen-exposed this compound in rabbits showed impaired surface activity, requiring cyclic compression-expansion protocols to mimic clinical degradation .

Q. What protocols ensure reliable in vitro assessment of this compound’s surface activity?

Standardized protocols include:

  • Testing at physiological calcium levels (1.5 mM) to avoid artificial improvements in surface tension .
  • Using differential scanning calorimetry (DSC) to monitor phase transitions (e.g., this compound’s single endothermic peak at ~35°C) .
  • Validating vesicle morphology via electron microscopy or SAXS to correlate structure with function .

Advanced Research Questions

Q. How do comparative efficacy studies design trials to minimize bias when evaluating this compound against other surfactants?

Trials must predefine primary endpoints (e.g., mortality, pneumothorax rates) and adjust for baseline imbalances (e.g., FiO₂, birth weight). For instance, a single-blind trial comparing this compound and Beractant used multivariable logistic regression to account for confounding variables (gestational age, initial FiO₂), revealing this compound’s superior oxygenation outcomes (P=0.02) . Blinding, randomization, and stratified analysis are essential to mitigate sponsor bias, as seen in critiques of industry-funded studies .

Q. What molecular mechanisms underlie this compound’s anti-inflammatory effects in lung injury models?

this compound downregulates TNF-α and TNF-α type II receptor (TNF-α RII) mRNA in lipopolysaccharide-stimulated monocytes by ~70% and 86%, respectively, without inhibiting NF-κB activation . This pretranslational suppression reduces TNF-α secretion (3628 pg/mL vs. 31,376 pg/mL in controls), suggesting a role in modulating alveolar macrophage responses . Methodologically, qPCR and ELISA are used to quantify mRNA and protein levels, while chromatin immunoprecipitation (ChIP) assays assess transcription factor activity.

Q. How should researchers address contradictions in clinical trial data on this compound’s dosing efficacy?

Discrepancies in re-dosing requirements (e.g., this compound vs. Survanta) arise from differences in study populations and outcome measures. For example, Iranian trials reported higher re-dosing needs for this compound, conflicting with European studies . To resolve this, researchers should conduct meta-regression analyses adjusting for covariates like regional healthcare practices or genetic factors. Sensitivity analyses can isolate protocol-driven variability (e.g., FiO₂ thresholds for administration) .

Q. What advanced techniques elucidate this compound’s structural dynamics under physiological conditions?

Simultaneous SAXS and wide-angle X-ray scattering (WAXS) reveal temperature-dependent structural transitions. For this compound, lamellar phase coexistence below 35°C transitions to fluid multilamellar vesicles above 35°C, impacting elasticity and adsorption kinetics . Neutron reflectometry can further resolve interfacial lipid-protein interactions, while atomic force microscopy (AFM) maps nanoscale membrane organization .

Q. How does this compound’s pharmacokinetics inform dosing regimens in preterm infants?

Radiolabeled studies in animal models show ~50% of this compound is cleared from alveoli within 3 hours, with residual components metabolized by alveolar macrophages and redistributed to liver/kidney . Pharmacodynamic modeling links prolonged lung retention to SP-B’s resistance to proteolysis, supporting single-dose efficacy in humans. Researchers use bronchoalveolar lavage (BAL) and isotope tracing to quantify surfactant turnover .

Q. What novel applications of this compound are emerging in drug delivery systems?

this compound enhances siRNA delivery by stabilizing dextran nanogels, improving colloidal stability and gene silencing efficiency (e.g., 70% EGFP knockdown in H1299 cells). This application leverages this compound’s lipid-protein matrix to facilitate endosomal escape, a critical bottleneck in RNA therapeutics . Experimental protocols involve layering siRNA-nanogels with this compound and validating transfection via flow cytometry and confocal microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.